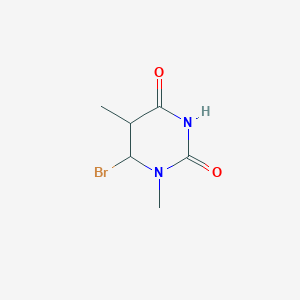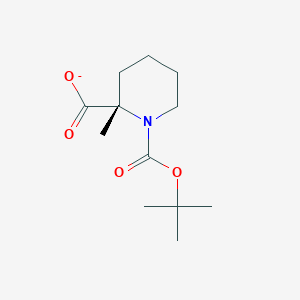![molecular formula C18H20ClNO2S B12345167 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide](/img/structure/B12345167.png)
2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is an organic compound characterized by its unique structure, which includes a chlorophenoxy group and a thiophenyl-substituted cyclopentyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide typically involves a multi-step process. The initial step often includes the preparation of the chlorophenoxy intermediate, followed by the introduction of the thiophenyl-substituted cyclopentyl group. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include chlorinating agents, thiophene derivatives, and acylating agents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
- Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]hydroxy-, methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H20ClNO2S |
|---|---|
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide |
InChI |
InChI=1S/C18H20ClNO2S/c19-14-5-7-15(8-6-14)22-12-17(21)20-13-18(9-1-2-10-18)16-4-3-11-23-16/h3-8,11H,1-2,9-10,12-13H2,(H,20,21) |
InChI-Schlüssel |
AXXLTDSEAHQAHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12345093.png)

![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12345111.png)
![3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate](/img/structure/B12345112.png)
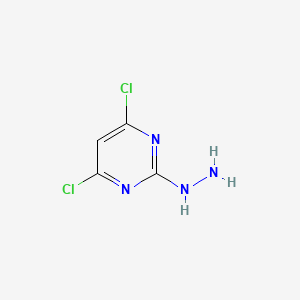
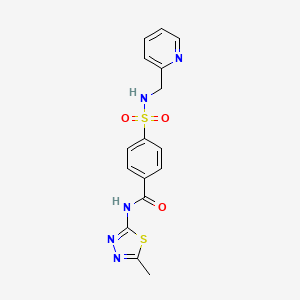
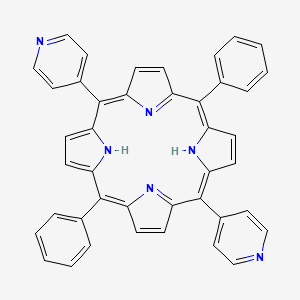
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B12345144.png)
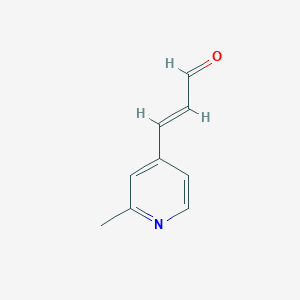
![N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12345152.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12345157.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propan-1-one](/img/structure/B12345161.png)
